molecular formula C21H25N3O2 B2425052 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea CAS No. 1396880-76-4

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea

Cat. No. B2425052
CAS RN: 1396880-76-4
M. Wt: 351.45
InChI Key: XARGPZGWVDMYJZ-UHFFFAOYSA-N
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Description

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea, also known as BAY-43-9006, is a small molecule inhibitor of several protein kinases. It was originally developed as a potential cancer treatment, but has also been studied for its potential use in other diseases.

Scientific Research Applications

Acetylcholinesterase Inhibition

Flexible urea derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase, an enzyme relevant in the treatment of Alzheimer's disease. The research demonstrates that certain urea compounds, through the optimization of their structure, can exhibit high inhibitory activities. This suggests potential therapeutic applications in neurodegenerative conditions where acetylcholinesterase's regulation is beneficial (Vidaluc et al., 1995).

Rho Kinase Inhibition

Another study highlights the discovery of urea derivatives as potent inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2), which are critical in various physiological processes including cell motility, proliferation, and vascular tension. These findings open avenues for the development of new therapeutic agents targeting conditions associated with ROCK activity, such as cardiovascular diseases and cancer (Pireddu et al., 2012).

Anticancer Potential

Urea derivatives have also been synthesized and tested for their cytotoxicity against human adenocarcinoma cells, revealing some compounds with significant anticancer activity. This research underlines the potential of urea compounds in the development of novel anticancer therapies, providing a foundation for future drug discovery efforts aimed at improving cancer treatment (Gaudreault et al., 1988).

Synthesis of Hydroxamic Acids and Ureas

The application of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of hydroxamic acids and ureas from carboxylic acids. This method offers an efficient, racemization-free synthesis pathway for producing ureas, critical in medicinal chemistry for drug development (Thalluri et al., 2014).

Complexation and Molecular Devices

Urea-linked cyclodextrins have been studied for their ability to photoisomerize stilbene derivatives, demonstrating the potential of urea compounds in the self-assembly of molecular devices. This research indicates the possibility of urea derivatives facilitating the development of new materials with applications in nanotechnology and molecular electronics (Lock et al., 2004).

properties

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-3-26-20-14-8-7-13-19(20)23-21(25)22-15-9-10-16-24(2)17-18-11-5-4-6-12-18/h4-8,11-14H,3,15-17H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARGPZGWVDMYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC#CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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